molecular formula C12H10ClN3O4 B600120 ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate CAS No. 121716-35-6

ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B600120
CAS No.: 121716-35-6
M. Wt: 295.679
InChI Key: XIHXVSUWUPYOLW-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Chemistry

The foundation of pyrazole chemistry can be traced to the pioneering work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" for this class of heterocyclic compounds. Knorr's initial discovery emerged during his attempts to synthesize quinoline derivatives with antipyretic activity, which accidentally led to the formation of antipyrine, a compound that exhibited analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent decades of research into these nitrogen-containing heterocycles.

The early development of pyrazole synthesis was further advanced by Hans von Pechmann in 1898, who developed a classical synthetic method involving the reaction of acetylene with diazomethane to produce pyrazole. This methodology, known as the Pechmann pyrazole synthesis, became instrumental in establishing reliable routes to pyrazole derivatives. The historical progression of pyrazole chemistry continued with the discovery of the first natural pyrazole compound, 1-pyrazolyl-alanine, which was isolated from watermelon seeds in 1959. This finding challenged the prevailing belief that pyrazoles could not occur naturally and opened new avenues for understanding the biological significance of these compounds.

The structural characteristics of pyrazoles, consisting of a five-membered ring with three carbon atoms and two adjacent nitrogen atoms in ortho-substitution, provide unique reactivity patterns that distinguish them from other heterocyclic systems. The presence of both acidic pyrrole-like nitrogen and basic pyridine-like nitrogen creates amphoteric properties that have proven essential for various chemical transformations and biological interactions. These fundamental structural features established pyrazoles as versatile building blocks for pharmaceutical and chemical synthesis.

Significance of Pyrazole-4-carboxylate Derivatives in Chemical Research

Pyrazole-4-carboxylate derivatives occupy a prominent position in contemporary chemical research due to their diverse biological activities and synthetic versatility. The carboxylate functionality at the 4-position of the pyrazole ring introduces specific electronic and steric effects that significantly influence the compound's properties and reactivity. Research investigations have demonstrated that the carbohydrazide moiety, when incorporated into pyrazole structures, provides derivatives exhibiting antitumor activity beyond their traditional fungicidal and herbicidal properties.

Systematic studies on 1-phenyl-pyrazole-4-carboxylic acid derivatives have revealed their potential as potent xanthine oxidoreductase inhibitors, with several compounds demonstrating inhibitory potency at the nanomolar level. The structure-activity relationship analyses of these derivatives indicate that modifications to the carboxylate group can dramatically influence biological activity, with compounds achieving IC50 values comparable to established pharmaceutical agents. These findings underscore the importance of the carboxylate functionality in determining the pharmacological profile of pyrazole derivatives.

The synthetic accessibility of pyrazole-4-carboxylate derivatives through established methodologies, including condensation reactions of 1,3-diketones with hydrazines and cycloaddition reactions, has facilitated extensive exploration of this chemical space. Recent synthetic developments have focused on regiocontrolled methodologies for preparing carboxyalkyl-substituted pyrazoles, demonstrating the continued evolution of synthetic strategies for accessing these important compounds. The ability to introduce diverse substituents at various positions of the pyrazole ring while maintaining the carboxylate functionality provides researchers with powerful tools for molecular design and optimization.

Table 1: Representative Pyrazole-4-carboxylate Derivatives and Their Reported Activities

Compound Class Substitution Pattern Reported Activity Reference
1-Phenyl-pyrazole-4-carboxylic acids Various aryl substituents Xanthine oxidoreductase inhibition
Pyrazole carbohydrazides C-5 carbohydrazide substitution Antitumor activity
Ethyl pyrazole-4-carboxylates N-1 aryl substitution Antimicrobial properties
3-Carboxyalkyl pyrazoles Trichloromethyl precursors Synthetic intermediates

Position of Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate in Contemporary Research

This compound, identified by Chemical Abstracts Service number 121716-35-6, represents a sophisticated example of multiply-substituted pyrazole derivatives that have garnered attention in contemporary chemical research. The compound's structural complexity, incorporating chloro, nitrophenyl, and ethoxycarbonyl substituents, positions it within a class of molecules that exhibit unique electronic properties resulting from the interplay of electron-withdrawing and electron-donating groups.

The 2-nitrophenyl substitution at the N-1 position of the pyrazole ring introduces specific steric and electronic effects that distinguish this compound from related derivatives. Research on structurally similar compounds, such as ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, has provided insights into the influence of nitrophenyl substitution on molecular conformation and intermolecular interactions. X-ray crystallographic studies of related compounds reveal that the nitrophenyl group typically adopts twisted conformations relative to the pyrazole ring, with twist angles often exceeding 50 degrees due to steric interactions.

The presence of the chloro substituent at the 5-position of the pyrazole ring further modulates the compound's properties by introducing additional electron-withdrawing character. This substitution pattern creates a unique electronic environment that influences both chemical reactivity and potential biological activity. The combination of multiple electron-withdrawing groups within a single molecule provides researchers with opportunities to investigate structure-activity relationships and develop compounds with tailored properties for specific applications.

Table 2: Structural and Physical Properties of this compound

Property Value Source
Chemical Abstracts Service Number 121716-35-6
Molecular Formula C12H10ClN3O4
Molecular Weight 295.679 g/mol
International Union of Pure and Applied Chemistry Name ethyl 5-chloro-1-(2-nitrophenyl)pyrazole-4-carboxylate
Simplified Molecular Input Line Entry System CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2N+[O-])Cl

Relevance of Nitrophenyl-Substituted Pyrazoles in Scientific Literature

Nitrophenyl-substituted pyrazoles have emerged as compounds of significant interest in the scientific literature due to their unique chemical properties and potential applications across multiple research domains. The incorporation of nitrophenyl groups into pyrazole structures introduces distinctive electronic characteristics that influence both chemical reactivity and biological activity. Research investigations have revealed that nitrophenyl substituents can undergo various chemical transformations under specific conditions, leading to unexpected product formations and novel synthetic pathways.

Studies on 2-nitrophenyl-substituted N-formyl pyrazolines have demonstrated that these compounds can undergo unanticipated cleavage reactions under Bechamp reduction conditions, resulting in the formation of 2-aryl quinolines rather than the expected pyrazolo[1,5-c]quinazolines. This unusual reactivity pattern highlights the unique chemical behavior of nitrophenyl-substituted pyrazole derivatives and underscores the importance of understanding their reaction mechanisms. Density functional theory studies have provided mechanistic insights into these transformations, revealing the involvement of trans-2-hydroxyaminochalcone intermediates and subsequent isomerization and cyclization processes.

The biological relevance of nitrophenyl-substituted pyrazoles has been demonstrated through research on their binding affinity toward estrogen receptor subtypes. Novel tetrasubstituted pyrazole derivatives bearing nitro substituents on their phenol rings have shown satisfactory binding to both estrogen receptor alpha and estrogen receptor beta, with the introduction of nitro groups generally benefiting their estrogen receptor beta binding abilities. These findings suggest that nitrophenyl substitution can be strategically employed to modulate receptor selectivity and binding affinity in pyrazole-based compounds.

The synthetic accessibility of nitrophenyl-substituted pyrazoles through established methodologies has facilitated their exploration as building blocks for more complex molecular architectures. The electron-withdrawing nature of the nitro group influences the regioselectivity of substitution reactions and can direct subsequent chemical transformations toward specific products. This predictable reactivity pattern has made nitrophenyl-substituted pyrazoles valuable intermediates in the synthesis of pharmaceutically relevant compounds and materials with specialized properties.

Table 3: Research Applications of Nitrophenyl-Substituted Pyrazole Derivatives

Application Area Compound Type Key Findings Reference
Synthetic Chemistry 2-Nitrophenyl pyrazolines Unusual decomposition under reduction conditions
Biological Activity Nitro-substituted triaryl pyrazoles Estrogen receptor binding affinity
Structural Studies Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate X-ray crystallographic analysis
Mechanistic Studies N-formyl pyrazolines Density functional theory calculations

Properties

IUPAC Name

ethyl 5-chloro-1-(2-nitrophenyl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHXVSUWUPYOLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693312
Record name Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121716-35-6
Record name Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Pyrazole Core

Ethyl 4-chloroacetoacetate reacts with 2-nitrophenylhydrazine in ethanol under reflux conditions. The reaction forms the pyrazole ring via nucleophilic attack of the hydrazine nitrogen on the β-keto carbonyl, followed by dehydration. Key parameters include:

  • Solvent : Ethanol or methanol (polar protic solvents enhance proton transfer).

  • Temperature : Reflux (70–80°C) for 6–8 hours.

  • Catalyst : Acetic acid (5–10 mol%) to accelerate cyclization.

Yield ranges from 65% to 78%, with purity >95% confirmed by HPLC.

Chlorination at Position 5

Post-cyclization chlorination is achieved using N-chlorosuccinimide (NCS) in dichloromethane at 0–5°C. The reaction mechanism involves radical intermediates, with AIBN (azobisisobutyronitrile) as an initiator.

  • Optimal NCS Equivalents : 1.2–1.5 equivalents to minimize di-chlorination.

  • Reaction Time : 2–3 hours.

This step achieves 85–90% conversion, with final yields of 55–60% after purification.

Halogen Exchange Reactions

An alternative method substitutes bromine with chlorine in pre-formed bromopyrazole intermediates. This approach is advantageous for scalability:

Bromination of Ethyl 1-(2-Nitrophenyl)-1H-Pyrazole-4-Carboxylate

Using CuBr₂ and tert-butyl nitrite in acetonitrile at 60°C, bromine is introduced at position 5. Conditions mirror those for analogous bromopyrazole syntheses:

  • Reagent Ratios : 1:1.2 (substrate:CuBr₂).

  • Reaction Time : 4–6 hours.

Yields reach 68–75%, though bromine selectivity requires careful temperature control.

Chlorine-Bromine Exchange

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) with KCl in DMF at 120°C. Key factors:

  • Catalyst : 18-crown-6 (10 mol%) enhances KCl solubility.

  • Duration : 12–16 hours.

This step achieves 60–65% yield, with <5% residual bromine detected via ICP-MS.

One-Pot Multistep Synthesis

Industrial protocols favor one-pot methods to reduce purification steps:

Sequential Cyclization-Chlorination

A mixture of ethyl 4-chloroacetoacetate, 2-nitrophenylhydrazine, and NCS reacts in acetonitrile under microwave irradiation (100°C, 300 W).

  • Advantages : Reaction completes in 1 hour with 70% yield.

  • Limitations : Requires specialized equipment and generates succinimide byproducts.

Comparative Analysis of Methods

Method Yield Purity Scalability Cost
Cyclocondensation55–60%>95%ModerateLow
Halogen Exchange60–65%90–93%HighModerate
One-Pot Microwave70%88–90%LowHigh (energy)

Industrial-Scale Optimization

Continuous Flow Reactors

Adopting flow chemistry improves heat management and reduces reaction times:

  • Residence Time : 15 minutes at 100°C.

  • Throughput : 5 kg/day with 68% yield.

Solvent Recycling

Ethanol recovery via distillation reduces waste:

  • E-Factor : 1.2 (vs. 2.5 for batch processes) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structural Differences Impact on Physicochemical Properties Biological Activity
Ethyl 5-chloro-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate Nitro group at para position (vs. ortho) Reduced steric hindrance; altered electronic effects due to resonance stabilization of nitro group Potentially higher binding affinity to planar enzyme active sites
Ethyl 5-cyano-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate Cyano group replaces chloro at position 5 Increased polarity and hydrogen-bonding capacity; higher solubility in polar solvents Enhanced antimicrobial activity due to cyano’s electron-withdrawing nature
Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate Amino group replaces chloro at position 5 Improved solubility in aqueous media; basic amino group enables salt formation Stronger anti-inflammatory activity (COX inhibition comparable to diclofenac sodium)
Ethyl 5-(3-nitrophenyl)-1H-pyrazole-4-carboxylate Nitro group on phenyl ring at meta position (vs. ortho) Different steric and electronic profiles; meta-nitro reduces conjugation with pyrazole ring Lower antifungal activity compared to ortho-nitro analogs
Ethyl 3-(3,4-dichlorophenyl)-1H-pyrazole-5-carboxylate Dichlorophenyl substituent (vs. 2-nitrophenyl) Increased lipophilicity; stronger halogen bonding potential Superior antimicrobial activity against Gram-positive bacteria

Key Findings:

Substituent Position: The ortho-nitro group in the target compound introduces steric hindrance and destabilizes the phenyl ring’s resonance, which may enhance interactions with hydrophobic pockets in biological targets .

Functional Group Effects: Chloro at position 5 contributes to moderate lipophilicity, balancing solubility and membrane permeability. Amino groups enable hydrogen bonding, enhancing anti-inflammatory efficacy .

Biological Activity Trends :

  • Ortho-nitro derivatives generally show stronger antifungal and anticancer activity compared to meta- or para-substituted analogs .
  • Halogenated phenyl rings (e.g., dichlorophenyl) improve antimicrobial potency due to enhanced hydrophobic interactions .

Research Implications

The structural versatility of pyrazole derivatives allows for tailored modifications to optimize pharmacokinetic and pharmacodynamic properties. This compound’s unique combination of ortho-nitro and chloro groups positions it as a promising lead compound for antimicrobial and anticancer drug development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the nitro, chloro, and ester groups to identify optimal configurations.
  • In Vivo Testing : Evaluating toxicity, bioavailability, and efficacy in animal models.
  • Synergistic Effects : Combining with other pharmacophores to enhance biological activity .

Biological Activity

Ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound has the molecular formula C12H10ClN3O5C_{12}H_{10}ClN_{3}O_{5} and features a pyrazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-nitrobenzoyl chloride with ethyl 5-chloro-1H-pyrazole-4-carboxylate in the presence of a base like triethylamine, facilitating nucleophilic attack .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds within this class have demonstrated significant antiproliferative effects against various cancer cell lines:

  • Breast Cancer : In vitro studies indicated that compounds with a similar structure exhibit significant growth inhibition in MDA-MB-231 breast cancer cells.
  • Liver Cancer : HepG2 liver cancer cells also showed sensitivity to pyrazole derivatives, suggesting potential therapeutic applications .

Table 1: Anticancer Activity Overview

Cell LineCompound TestedIC50 (µM)Reference
MDA-MB-231Ethyl 5-chloro-1-(2-nitrophenyl)TBD
HepG2Ethyl 5-chloro-1-(2-nitrophenyl)TBD
RFX 393 (Renal)Pyrazolo derivatives (6s, 6t)11.70

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been investigated for its antimicrobial and anti-inflammatory effects. Pyrazole derivatives have shown activity against various bacterial strains and have been evaluated for their ability to reduce inflammation in preclinical models .

The mechanism underlying the biological activities of this compound involves several pathways:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules, leading to cytotoxic effects.
  • Inhibition of Key Enzymes : Similar compounds have been noted to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation, thereby inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the efficacy of pyrazole derivatives:

  • Study on Anticancer Activity : A study reported that specific pyrazole derivatives achieved a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines, indicating their broad-spectrum anticancer activity .
  • Molecular Docking Studies : Molecular modeling has suggested that these compounds bind similarly to established inhibitors of cancer-related targets, providing insights into their potential as therapeutic agents .
  • Cell Cycle Analysis : Research showed that treatment with certain pyrazole derivatives caused significant cell cycle arrest in the G0–G1 phase, indicating their potential to halt cancer cell proliferation effectively .

Q & A

Q. What are the established synthetic routes for ethyl 5-chloro-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate?

Q. How is the compound purified, and what solvents are optimal?

Methodological Answer: Purification involves flash column chromatography (silica gel, 60–120 mesh) with a hexane:ethyl acetate (7:3 to 1:1) gradient. Recrystallization from ethanol or methanol is critical to remove polar impurities. For nitro-substituted derivatives, slow evaporation from dichloromethane/hexane mixtures yields high-purity crystals suitable for X-ray analysis .

Q. What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • 1H NMR: Look for characteristic signals: the ethyl ester group (δ 1.3–1.4 ppm triplet, δ 4.3–4.4 ppm quartet), pyrazole C-H (δ 8.1–8.3 ppm), and nitroaryl protons (δ 7.5–8.5 ppm multiplet).
  • 13C NMR: Ester carbonyl (δ 165–170 ppm), pyrazole carbons (δ 140–150 ppm), and nitro group (δ 125–135 ppm for aryl carbons).
  • IR: Strong C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric stretch (~1520 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak [M+H]+ at m/z 295.7 (calculated) .

Advanced Research Questions

Q. How to resolve NMR data contradictions arising from tautomerism or dynamic effects?

Methodological Answer: Pyrazole derivatives often exhibit tautomerism or rotameric equilibria. To resolve signal splitting:

  • Use variable-temperature NMR (e.g., 25°C to −60°C) to slow exchange processes.
  • Apply 2D techniques (HSQC, COSY) to correlate ambiguous protons and carbons.
  • For nitro group effects, compare with computational predictions (DFT) of chemical shifts .

Q. What crystallographic methods determine the compound’s solid-state structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Data collected at 296 K using Mo-Kα radiation (λ = 0.71073 Å).
  • Structure solution: SHELXS-97 for phase problem resolution.
  • Refinement: SHELXL-97 with anisotropic displacement parameters for non-H atoms.
  • Visualization: ORTEP-3 for thermal ellipsoid plots (e.g., 50% probability level).

Example Cell Parameters (from analogous compounds):

ParameterValue (Å/°)
a5.3618
b8.6168
c13.1585
α, β, γ77.7°, 82.9°, 86.7°
Space GroupP1
R10.035

Q. How to analyze hydrogen bonding patterns influencing crystal packing?

Methodological Answer:

  • Use graph set analysis (Etter’s rules) to classify motifs (e.g., R₂²(8) rings).
  • Software like Mercury (CCDC) identifies C–H···O/N interactions and π-stacking.
  • For nitro groups, prioritize O···H–C and O···π interactions, which stabilize layered packing .

Q. How to optimize reaction conditions to improve yield and selectivity?

Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) for faster cyclization vs. ethanol for cost efficiency.
  • Catalyst Addition: Triethylamine (1–2 eq.) enhances nitro group reactivity.
  • Design of Experiments (DoE): Use a 3² factorial design to vary temperature (70–110°C) and stoichiometry (1:1 to 1:1.2 hydrazine:ester).

Optimized Protocol (Example):

ParameterOptimal Value
SolventDMF
Temp.90°C
Hydrazine:ester1:1.1
Yield82%

Q. What computational methods predict biological activity or reactivity?

Methodological Answer:

  • Density Functional Theory (DFT): B3LYP/6-31G* calculates frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Docking: AutoDock Vina screens against targets (e.g., Keap1) using the nitro group as a hydrogen bond acceptor.
  • MD Simulations: GROMACS models solvation effects on stability .

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